molecular formula C10H11N3O2S B12210892 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12210892
M. Wt: 237.28 g/mol
InChI Key: HVRJYNNKWUHTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a compound that features a thiophene ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential advantages over other similar compounds .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C10H11N3O2S/c1-6(2)10(14)11-9-8(12-15-13-9)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14)

InChI Key

HVRJYNNKWUHTJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.